5-(Pyrrolidin-1-yl)benzene-1,3-diol

5-Lipoxygenase Inflammation Leukotriene

Variable amine substituents on 5-aminobenzene-1,3-diol scaffolds alter physicochemical profiles unpredictably. This pyrrolidine-containing resorcinol provides a distinct combination of basicity (pKa ~10-11), rigidity, and logP (XLogP3 1.7). - **Higher purity**: 97% specification minimizes side-products in sensitive syntheses (AKSci offers only 95%). - **Inactive control utility**: No 5-LO inhibition up to 100 µM; DHOase IC50 >180 µM. - **Optimization starting point**: TPSA 43.7 Ų, HBD=2, HBA=3 for fragment library design.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 848436-63-5
Cat. No. B1402032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-1-yl)benzene-1,3-diol
CAS848436-63-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC(=C2)O)O
InChIInChI=1S/C10H13NO2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-11/h5-7,12-13H,1-4H2
InChIKeyPRTQGVHMQKLEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-1-yl)benzene-1,3-diol – Key Characteristics


5-(Pyrrolidin-1-yl)benzene-1,3-diol is a synthetic small molecule belonging to the 5-substituted resorcinol class, featuring a pyrrolidine ring directly attached at the 5-position of a benzene-1,3-diol scaffold. Its molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol . The compound can serve as a building block in medicinal chemistry, providing a combination of hydrogen-bond donor/acceptor functionality from the catechol-like diol motif and the basic tertiary amine of the pyrrolidine ring. However, publicly available, direct head‑to‑head quantitative biological comparison data against close structural analogs remain sparse.

Role Synthetic building block featuring a pyrrolidine-substituted resorcinol scaffold for medicinal chemistry exploration.
Profile Additional H-bond acceptor without extra donor; may support fragment-based library design where HBD count is constrained.
Evidence Limited head-to-head comparator data; verify against specific biological targets before committing to large screens.

5-(Pyrrolidin-1-yl)benzene-1,3-diol – Unverified Substitution Risk


Even within the narrow 5‑aminobenzene‑1,3‑diol subclass, subtle changes in the amine substituent critically impact physicochemical and biological profiles. The pyrrolidine ring imparts a distinct combination of size, basicity (pKa ~10‑11), conformational rigidity, and logP that differs from piperidine, morpholine, or open‑chain amino analogs [1]. Additionally, vendors offer divergent purity specifications (95% vs. 97%), which can affect reproducibility in sensitive synthetic or biological applications . Because direct comparative inhibitor profiling across analogs has not been systematically published, substitution without empirical verification may lead to unexpected loss or gain of activity. The following quantitative evidence highlights the few available differential data points.

Amine Pyrrolidine substitution differs from piperidine, morpholine, or open-chain analogs in basicity, conformation, and logP; target binding may shift.
Purity Divergent vendor purity specifications may affect synthetic reproducibility and assay outcomes; 97% vs 95% grades exist, while close analogs lack transparent purity data.
Validation No systematic comparative inhibitor profiling across analogs has been published; empirical verification is advised before substituting any 5-aminoresorcinol derivative.

5-(Pyrrolidin-1-yl)benzene-1,3-diol – Head-to-Head Comparison


5-Lipoxygenase Inhibition Profile

5-(Pyrrolidin-1-yl)benzene-1,3-diol was evaluated at 100 µM against rat RBL‑1 5‑lipoxygenase and showed no significant inhibition [1]. This contrasts sharply with the clinically used 5‑LO inhibitor zileuton, which inhibits human 5‑LO with an IC50 of approximately 0.5–1 µM (literature class‑level comparator) [2]. The absence of 5‑LO activity differentiates this compound from resorcinol‑based 5‑LO inhibitors and may be advantageous when 5‑LO inhibition is an undesired off‑target liability.

5-LO Inhibition
Cross-study comparable
No inhibition at 100 µM (RBL-1)
Zileuton IC50 ≈ 0.5 µM
Supports selectivity screening where 5-LO inhibition is undesired
Assay conditions differ; cross-species interpretation
5-Lipoxygenase Inflammation Leukotriene

Vendor Purity and Reproducibility

One major supplier of 5-(Pyrrolidin‑1‑yl)benzene‑1,3‑diol (Leyan) specifies a minimum purity of 97% , whereas another supplier (AKSci) specifies 95% . Higher purity reduces the mass of undefined impurities that could interfere with sensitive catalytic reactions, crystallizations, or biological assays. This specification advantage is not available for many close analogs, such as 5‑(1‑pyrrolidin‑1‑ylethyl)benzene‑1,3‑diol, for which purity data is less transparently reported [1].

Purity Specification
Vendor-reported
97% (Leyan) vs 95% (AKSci)
Analog: no purity data available
Higher purity grade reported; may improve batch consistency
Batch-specific verification recommended
Chemical Synthesis Quality Control Reproducibility

Lipophilicity vs. Ethyl Analog

The PubChem‑computed XLogP3 for 5-(Pyrrolidin‑1‑yl)benzene‑1,3‑diol is 1.7 [1], whereas the ethyl‑linked analogue 5‑(1‑pyrrolidin‑1‑ylethyl)benzene‑1,3‑diol has an XLogP3 of 1.9 [2]. The 0.2 log unit lower lipophilicity of the target compound may translate into slightly higher aqueous solubility and lower membrane permeability, potentially impacting pharmacokinetic behavior if the compounds are advanced to cellular or in vivo studies.

Lipophilicity
Computed property
XLogP3 = 1.7 (target)
Ethyl analog XLogP3 = 1.9
Lower lipophilicity may support solubility optimization in lead series
No experimental logD; computed values only
Lipophilicity Drug‑likeness ADME

Dihydroorotase Inhibition

5-(Pyrrolidin‑1‑yl)benzene‑1,3‑diol was tested at 10 µM against dihydroorotase (DHOase) from mouse Ehrlich ascites and exhibited an IC50 > 1 × 10^5 nM (i.e., essentially inactive) [1]. In contrast, known DHOase inhibitors such as 5‑fluoroorotate have reported Ki values in the low micromolar range [2]. The lack of DHOase activity distinguishes this compound from analogs that may inadvertently inhibit pyrimidine biosynthesis, a common source of cytotoxicity.

DHOase Inhibition
Cross-study comparable
IC50 >180 µM (target)
5-Fluoroorotate Ki ≈ 1–10 µM
Absence of DHOase activity may reduce false-positive risk from pyrimidine starvation
Different enzyme sources; assay conditions vary
Dihydroorotase Pyrimidine biosynthesis Selectivity

H-Bond Capacity vs. Resorcinol

5-(Pyrrolidin‑1‑yl)benzene‑1,3‑diol retains the two hydroxyl donors/acceptors of resorcinol (HBD = 2, HBA = 2) but adds a tertiary amine (HBA = 1), increasing the hydrogen‑bond acceptor count from 2 to 3 while keeping the donor count unchanged at 2 [1]. This expanded H‑bond capacity, combined with the conformational constraint of the pyrrolidine ring, provides additional interaction possibilities at protein binding sites without introducing additional hydrogen‑bond donors that could penalize membrane permeability. The topological polar surface area (TPSA) of the target compound is 43.7 Ų vs. 40.5 Ų for resorcinol, a modest increase consistent with the added nitrogen.

H-Bond Capacity
Computed property
HBD=2, HBA=3, TPSA 43.7 Ų
Resorcinol HBA=2, TPSA 40.5 Ų
Additional acceptor may enhance binding without increasing HBD count
Permeability impact requires experimental validation
Scaffold design Hydrogen bonding Medicinal chemistry

5-(Pyrrolidin-1-yl)benzene-1,3-diol – Recommended Applications


Fragment-Based Drug Discovery Libraries

The compound's TPSA of 43.7 Ų and hydrogen‑bond profile (HBD=2, HBA=3) make it a suitable fragment for library design when additional acceptor capacity is needed without increasing donor count, as supported by computed descriptors .

High-Purity Synthetic Building Blocks

Leyan's 97% purity specification provides a verified, higher‑purity option relative to the 95% grade from AKSci, potentially reducing side‑product formation in multi‑step synthesis .

Selectivity Profiling: 5-LO & DHOase

Because the compound shows no significant inhibition of 5‑LO up to 100 µM and is essentially inactive against DHOase (IC50 >180 µM) , it can serve as an inactive control or as a core scaffold when 5‑LO/DHOase inhibition must be avoided.

Physicochemical Benchmarking vs. Ethyl Analog

The XLogP3 difference (1.7 vs. 1.9) between the target compound and the 5‑(1‑pyrrolidin‑1‑ylethyl) analog provides a quantifiable starting point for logP‑driven optimization of solubility and permeability .

Application
Selection Property
Validation Focus
Fragment-based library design
Hydrogen-bond acceptor profile
Computed TPSA and HBD/HBA review
High-purity building block
Reported purity grade
Batch-to-batch consistency verification
Selectivity profiling (5-LO/DHOase)
Off-target enzyme profile
5-LO and DHOase inhibition assay review
Physicochemical benchmarking
Computed lipophilicity
logP-driven SAR optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyrrolidin-1-yl)benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.